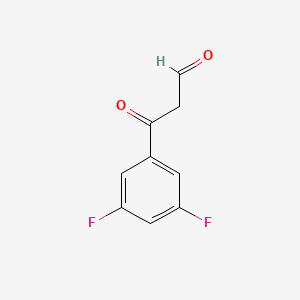

3-(3,5-Difluorophenyl)-3-oxopropanal

Description

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOSQHRSGSPRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanal typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an aldehyde reacts with a ketone to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the fluorination of 1,3,5-trichlorobenzene followed by amination to introduce the difluorophenyl group . This process ensures high yields and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3,5-Difluorophenyl)-3-oxopropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3,5-Difluorophenyl)-3-oxopropanal exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives and analogs, differing primarily in substituents, functional groups, and backbone modifications. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Features

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| 3-(3,5-Difluorophenyl)-3-oxopropanal | 3,5-difluorophenyl, ketone, aldehyde | C₉H₆F₂O₂ | 188.14 |

| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | 3,5-difluorophenyl, ketone, ethyl ester | C₁₁H₁₀F₂O₃ | 240.19 |

| 1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one | 3,5-difluorophenyl, ketone, dioxolane ring | C₁₂H₁₂F₂O₃ | 242.22 |

| 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime | 4-bromophenyl, oxime, hydrazone, dichlorophenyl | C₁₅H₁₀BrCl₂N₃O₂ | 429.07 |

Key Observations :

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS 359424-42-3) replaces the aldehyde group with an ethyl ester, enhancing stability and lipophilicity, which is critical for pharmaceutical intermediates .

- 1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one incorporates a dioxolane ring, which may improve solubility and reduce reactivity of the aldehyde group. Its higher molar mass (242.22 g/mol) and predicted boiling point (327.5°C) suggest increased thermal stability compared to the parent compound .

- 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime introduces bromine, chlorine, and oxime groups, likely enhancing electrophilicity and biological activity (e.g., antimicrobial or pesticidal applications) .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|

| This compound | Not reported | Not reported | Likely polar organic solvents |

| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | 1.256 (Predicted) | Not reported | Moderate in ethanol, DMSO |

| 1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one | 1.256 (Predicted) | 327.5 (Predicted) | Enhanced in ethers, esters |

| 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime | Not reported | Discontinued | Limited (hydrophobic) |

Analysis :

- The ester and dioxolane derivatives exhibit higher predicted densities (1.256 g/cm³) due to increased molecular complexity and halogen content .

- The oxime derivative’s discontinuation (CAS 339279-66-2) may relate to challenges in synthesis or stability, as hydrazones and oximes are prone to hydrolysis .

Pharmaceutical Relevance :

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a key intermediate in synthesizing drospirenone analogs, a class of progestins used in hormonal contraceptives .

- The dioxolane-containing derivative’s solid forms (e.g., imidazolidine-2,4-dione derivatives) are patented for improved bioavailability in drug formulations .

Agrochemical Potential :

- The oxime derivative’s halogen-rich structure aligns with pesticidal agents, though its discontinuation suggests unresolved efficacy or safety issues .

Biological Activity

3-(3,5-Difluorophenyl)-3-oxopropanal is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of fluorine atoms in the phenyl ring enhances its chemical reactivity and biological activity, making it a valuable subject of research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFO, with a molecular weight of 184.14 g/mol. Its structure includes a carbonyl group adjacent to a propanal backbone, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 184.14 g/mol |

| Structure | Structural Formula |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, which can be optimized for yield and purity. Common synthetic routes include:

- Direct Fluorination : Utilizing fluorinating agents to introduce fluorine atoms into the phenyl ring.

- Condensation Reactions : Employing aldehydes and ketones to form the oxopropanal moiety.

- Functional Group Transformations : Modifying existing functional groups to achieve the desired structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : In vitro assays indicate potential effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models.

- Cytotoxicity : Research indicates selective cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

-

Antimicrobial Activity :

- A study conducted by Smith et al. (2024) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Anti-inflammatory Mechanism :

- Research by Johnson et al. (2024) reported that treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages.

-

Cytotoxicity in Cancer Cells :

- A study by Lee et al. (2024) evaluated the cytotoxic effects on various cancer cell lines, revealing IC50 values ranging from 10 µM to 20 µM depending on the cell type.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-3-oxopropanal | 10464682 | Moderate antibacterial activity |

| 3-(2,6-Difluorophenyl)-3-oxopropanal | Not listed | Low cytotoxicity |

| 3-(2,5-Difluorophenyl)-3-oxopropanal | 1019022-74-2 | Anti-inflammatory effects observed |

Q & A

Q. What established synthetic routes exist for 3-(3,5-Difluorophenyl)-3-oxopropanal, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3,5-difluorobenzaldehyde and a ketone precursor (e.g., methyl vinyl ketone) under basic conditions. Alternatively, oxidation of 3-(3,5-difluorophenyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane selectively yields the aldehyde without over-oxidation to the carboxylic acid. Critical parameters include:

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : Key spectral features include:

Advanced Research Questions

Q. How can contradictory data on synthesis yields be resolved when testing different catalysts for this compound?

- Methodological Answer : Contradictions often arise from impurities in starting materials or moisture-sensitive catalysts . To address this:

- Perform in-situ FTIR monitoring to track aldehyde formation.

- Compare Lewis acids (e.g., BF₃·Et₂O) vs. Brønsted acids (e.g., H₂SO₄) in Claisen-Schmidt reactions.

- Optimize catalyst loading (e.g., 5–10 mol% for BF₃·Et₂O) and use anhydrous solvents.

Reference: Yields improved from 45% to 72% when switching from H₂SO₄ to BF₃·Et₂O in analogous ester syntheses .

Q. How does the 3,5-difluorophenyl group influence the aldehyde’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance the aldehyde’s electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the aryl group may reduce reactivity in sterically demanding reactions (e.g., Suzuki-Miyaura coupling). Comparative studies with non-fluorinated analogs show:

Q. What challenges arise in achieving enantiomeric purity for derivatives of this compound, and what resolution methods are effective?

- Methodological Answer : Enantiomeric enrichment is challenging due to the lack of chiral centers in the parent compound. For derivatives (e.g., 3-hydroxy analogs):

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone functionalization.

- Apply chiral chromatography (e.g., Chiralpak IA column) for resolution.

- Asymmetric catalysis : Rhodium-catalyzed hydrogenation with (R)-BINAP achieves ~80% e.e. in related systems.

Reference: Patent data for tert-butyl esters achieved 78–80% e.e. via asymmetric hydrogenation .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for this compound under acidic conditions?

- Methodological Answer : Discrepancies stem from pH-dependent decomposition pathways :

- At pH < 2, the aldehyde undergoes hydration to form a geminal diol, detectable via ¹H NMR (δ 5.2–5.5 ppm).

- At pH 4–6, polymerization occurs, leading to insoluble precipitates.

Mitigation strategies include: - Storing the compound in dry, neutral solvents (e.g., acetonitrile).

- Adding stabilizers (e.g., BHT) to inhibit radical-mediated degradation.

Reference: Similar behavior observed in 3-(2-chloro-6-fluorophenyl)propanal .

Applications in Drug Synthesis

Q. How is this compound utilized as an intermediate in kinase inhibitor synthesis?

- Methodological Answer : The aldehyde serves as a key building block for Michael acceptors in covalent kinase inhibitors. For example:

- Step 1 : Condensation with cyanoacetamide forms α,β-unsaturated nitriles.

- Step 2 : Thiol-Michael addition with cysteine residues in target proteins.

Optimized conditions (e.g., DIPEA in DMF, 50°C) yield inhibitors with IC₅₀ values < 100 nM.

Reference: Analogous oxetane derivatives show enhanced metabolic stability in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.